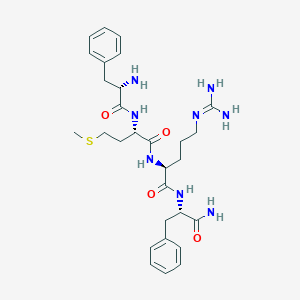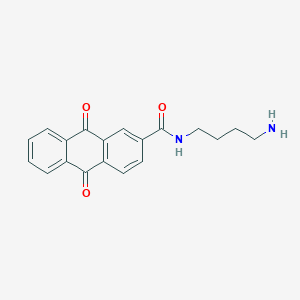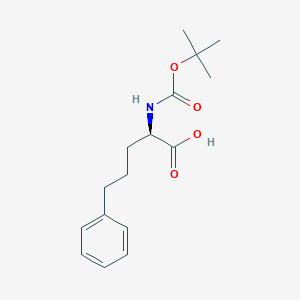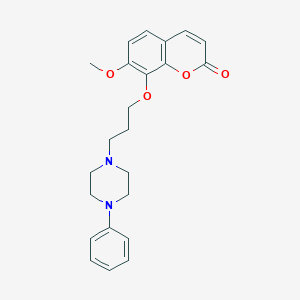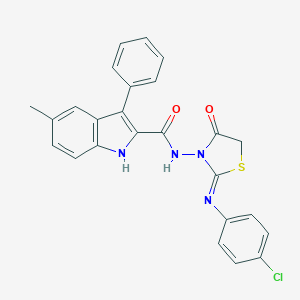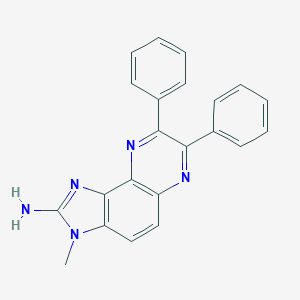
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline (MeIQx) is a heterocyclic aromatic amine that is formed during the cooking of meat and fish at high temperatures. It is a potent mutagen and carcinogen, and its presence in food has raised concerns about its potential health effects. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of MeIQx.
Mecanismo De Acción
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and lead to the development of cancer. This compound has also been shown to induce oxidative stress and inflammation, which may contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest, apoptosis, and autophagy in various cell types. This compound has also been shown to alter the expression of genes involved in DNA repair, oxidative stress, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline is a useful tool for studying the mechanisms of DNA damage and repair, as well as the molecular pathways involved in carcinogenesis. However, there are limitations to its use in laboratory experiments. This compound is highly mutagenic and carcinogenic, and its handling requires special precautions. In addition, the formation of DNA adducts by this compound can be affected by factors such as pH and temperature, which may complicate its use in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could benefit from further study of 2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline. One area is the development of new methods for detecting this compound in food and biological samples, which could help to better understand its exposure and potential health effects. Another area is the investigation of the role of this compound in the development of specific types of cancer, such as colorectal cancer. Finally, the development of new strategies for preventing or mitigating the effects of this compound exposure could have important public health implications.
Métodos De Síntesis
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline can be synthesized by the reaction of 2-aminomethyl-3-methylimidazo[4,5-f]quinoline (IQ) with benzil or benzoin in the presence of a strong acid catalyst. This method has been widely used to produce this compound for scientific research purposes.
Aplicaciones Científicas De Investigación
2-Amino-3-methyl-7,8-diphenylimidazo(4,5-f)quinoxaline has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including human cells. This compound has also been used as a model compound to study the mechanisms of DNA adduct formation and repair.
Propiedades
Número CAS |
146177-63-1 |
|---|---|
Fórmula molecular |
C22H17N5 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
3-methyl-7,8-diphenylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C22H17N5/c1-27-17-13-12-16-20(21(17)26-22(27)23)25-19(15-10-6-3-7-11-15)18(24-16)14-8-4-2-5-9-14/h2-13H,1H3,(H2,23,26) |
Clave InChI |
WOUSUJOADIBWHF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)N=C1N |
SMILES canónico |
CN1C2=C(C3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)N=C1N |
Otros números CAS |
146177-63-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)

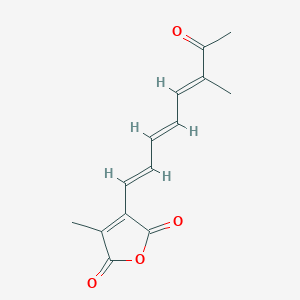
![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)

![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)
